molecular formula C12H18O B043266 2-tert-Butyl-4,6-dimethylphenol CAS No. 1879-09-0

2-tert-Butyl-4,6-dimethylphenol

Cat. No. B043266
CAS RN: 1879-09-0
M. Wt: 178.27 g/mol
InChI Key: OPLCSTZDXXUYDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-tert-Butyl-4,6-dimethylphenol involves the reaction of 2,4-dimethylphenol with isobutylene in the presence of sulfuric acid as a catalyst. This method has demonstrated good repetitiveness and stability, resulting in a product with a purity of 99% and a yield of up to 95% (Wang Shou-kai, 2007).

Molecular Structure Analysis

Studies have shown the structure of 2-tert-Butyl-4,6-dimethylphenol through various spectroscopic techniques. For example, mononuclear zinc(II) complexes have been characterized with this compound, demonstrating its ability to act as a bidentate chelating agent (N. Habbadi et al., 1998).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including vapor phase catalytic methylation, leading to the formation of specific methylated products. The reactivity of 2-tert-Butyl-4,6-dimethylphenol has been explored in different contexts, providing insights into its chemical behavior (A. P. Krysin et al., 2009).

Physical Properties Analysis

The physical properties of 2-tert-Butyl-4,6-dimethylphenol, such as its crystal structure and thermal behavior, have been characterized in studies. For instance, its crystal structure has been determined through X-ray diffraction, revealing specific orientations and intermolecular interactions (H. Kocaokutgen et al., 2005).

Chemical Properties Analysis

The chemical properties of 2-tert-Butyl-4,6-dimethylphenol, including its reactivity and interaction with various chemical agents, have been the subject of detailed research. Studies have investigated its oxidation behavior and the formation of specific reaction products, contributing to a deeper understanding of its chemical properties (J. Richards & Dennis H. Evans, 1977).

Scientific Research Applications

  • Electrochemical Oxidation : Richards and Evans (1977) found that the electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol in acetonitrile produces various products, with phenoxy radicals playing a crucial role in the formation of quinone methides. This affects cyclic voltammetry, a technique important in analyzing redox reactions (Richards & Evans, 1977).

  • Impurity Analysis : Yao-yuan (2009) studied the impurities in 2,4-dimethyl-6-tert-butylphenol, identifying compounds like 2,4-dimethylphenol and 1-(tert-butylsulfanyl)-4-methylbenzene. Understanding impurities is crucial for quality control in chemical production (Yao-yuan, 2009).

  • Polymer Chemistry : Percec and Wang (1990) explored the depolymerization of poly(2,6-dimethyl-1,4-phenylene oxide) in the presence of 2,4,6-trimethylphenol or 4-tert-butyl-2,6-dimethylphenol. They found that this process produces polymers with a bimodal molecular weight distribution, a significant finding for materials science (Percec & Wang, 1990).

  • Toxicity Studies : Mizutani et al. (1982) demonstrated that butylated hydroxytoluene and related alkylphenols, like 2-tert-Butyl-4,6-dimethylphenol, exhibit pulmonary toxicity in mice. This research is important for understanding the safety and environmental impact of these chemicals (Mizutani et al., 1982).

  • Synthesis Methods : Shou-kai (2007) developed a method for synthesizing 2,4-Dimethyl-6-tert-butylphenol with high purity and yield, demonstrating good repeatability and stability. This research is valuable for industrial chemical synthesis (Shou-kai, 2007).

  • Electrocatalytic Hydrogenation : Ilikti et al. (2004) found that the electrocatalytic hydrogenation of alkyl-substituted phenols at pH 9 significantly improves efficiency and yields. This research is relevant for chemical manufacturing processes (Ilikti et al., 2004).

properties

IUPAC Name

2-tert-butyl-4,6-dimethylphenol
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InChI

InChI=1S/C12H18O/c1-8-6-9(2)11(13)10(7-8)12(3,4)5/h6-7,13H,1-5H3
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InChI Key

OPLCSTZDXXUYDU-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=C(C(=C1)C(C)(C)C)O)C
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Molecular Formula

C12H18O
Record name 2,4-DIMETHYL-6-TERT-BUTYL PHENOL
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DSSTOX Substance ID

DTXSID6041551
Record name 6-tert-Butyl-2,4-xylenol
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Molecular Weight

178.27 g/mol
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Physical Description

2,4-dimethyl-6-tert-butyl phenol appears as a yellow liquid with a phenolic odor. Insoluble in water and about the same density as water. Exposure to skin, eyes or mucous membranes may cause severe burns., Liquid; Other Solid, Melting point = 22.3 deg C; [ChemIDplus] Yellow liquid with a phenolic odor; [CAMEO] Liquid; mp = 22-23 deg C; [Sigma-Aldrich MSDS]
Record name 2,4-DIMETHYL-6-TERT-BUTYL PHENOL
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Record name Phenol, 2-(1,1-dimethylethyl)-4,6-dimethyl-
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Vapor Pressure

0.01 [mmHg]
Record name 6-tert-Butyl-2,4-xylenol
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Product Name

2-tert-Butyl-4,6-dimethylphenol

CAS RN

1879-09-0
Record name 2,4-DIMETHYL-6-TERT-BUTYL PHENOL
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Record name 2,4-Dimethyl-6-tert-butylphenol
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Record name Topanol A
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Synthesis routes and methods I

Procedure details

butylating the entire 2,4-xylenol/2,5-xylenol mixture with isobutylene at a temperature of from about 20° C. to about 100° C. and pressures of from about ambient to about 200 pounds per square inch gauge in the presence of an acid catalyst to form predominantly 4-t-butyl-2,5-xylenol and 6-t-butyl-2,4-xylenol,
Name
2,4-xylenol 2,5-xylenol
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Synthesis routes and methods II

Procedure details

To a 1 liter flask equipped with a condenser, over-head stirrer, and gas inlet tube was added 2,4-dimethylphenol (200 g, 1.64 m.), toluene (400 ml), and p-toluenesulfonic acid (10 g). After heating this solution to reflux, isobutylene was added continuously for 14 hrs. Upon cooling, the solution was washed twice with water (400 ml), dried (MgSO4), and the solvent evaporated to afford a dark brown liquid. GC confirmed that this liquid was about 72% product. Distillation afforded 253 g (86.6%) of clear product which was shown to be 97% pure by GC.
Quantity
200 g
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10 g
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400 mL
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[Compound]
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product
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Yield
86.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
PG McCracken, JL Bolton… - The Journal of Organic …, 1997 - ACS Publications
Covalent modification of cellular nucleophiles by electrophilic metabolites has been shown to be an important pathway in the toxicological activity of many xenobiotic compounds. The p-…
Number of citations: 74 pubs.acs.org
MP Hartshorn, MC Judd… - Australian journal of …, 1986 - CSIRO Publishing
The chlorination in acetic acid of 2-t-butyl-4,6-dimethylphenol (1) gives two chloromethylene compounds (4) and (5), and trichloro ketones (6) and (7). In contrast, 2,6-di-t-butyl-4-…
Number of citations: 4 www.publish.csiro.au
R Kupfer, LD Dwyer-Nield, AM Malkinson… - Chemical research in …, 2002 - ACS Publications
Acute pulmonary toxicity and tumor promotion by the food additive 2,6-di-tert-butyl-4-methylphenol (BHT) in mice are well documented. These effects have been attributed to either of …
Number of citations: 57 pubs.acs.org
M Reed, DC Thompson - Chemical research in toxicology, 1997 - ACS Publications
Several alkylphenols (eg., 2,6-di-tert-butyl-4-methylphenol, BHT) form reactive quinone methide intermediates (eg., 2,6-di-tert-butyl-4-methylene-2,5-cyclohexadienone, BHT-QM) upon …
Number of citations: 19 pubs.acs.org
L Zikmund, L Taimr, J Čoupek, J Pospisil - European Polymer Journal, 1972 - Elsevier
The products of the reaction of 2,2′-methylenebis(4-methyl-6-tert, butylphenol)(1) with the tert.butoxy and tert.butylperoxy radicals, that is dimer II, trimer III and a cyclohexadienone …
Number of citations: 14 www.sciencedirect.com
AF Bickel, EC Kooyman - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
By use of a competitive method involving reactions of alkylperoxyradicals either with a 2: 4: 6-trialkylphenol (AH) or with a standard hydrocarbon (RH= 9: 10-dihydroanthracene), the …
Number of citations: 52 pubs.rsc.org
T Mizutani, I Ishida, K Yamamoto, K Tajima - Toxicology and Applied …, 1982 - Elsevier
In mice, a single ip dose of butylated hydroxytoluene (2,6-di-tert.-butyl-4-methylphenol, BHT) produces a proliferation of alveolar cells and an accompanying increase in lung weight. …
Number of citations: 62 www.sciencedirect.com
RF Moore, WA Waters - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
244 Moore and Waters: Some Products formed from both products were identified as their diacetyl derivatives. 2: 6-Xylen-1-01 gave a mixture of 4: 4'-dihydroxy-3: 5: 3': 5'-…
Number of citations: 65 pubs.rsc.org
TS Natarajan, K Natarajan, HC Bajaj… - International Journal of …, 2013 - Springer
The present research work was intended to find out the useful information on identification, separation and photocatalytic degradation of organic compounds present in leather industry …
Number of citations: 49 link.springer.com
N Bartsch, M Girard, A Wilde, T Bruhn… - Journal of Vinyl and …, 2019 - Wiley Online Library
The thermo‐oxidative stability of widely used polymer additives has been investigated. A comparative analytical approach with classic and innovative decomposition models for polymer …
Number of citations: 14 onlinelibrary.wiley.com

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